molecular formula C48H60Cl2N3O12P B11929433 JOE phosphoramidite, 5-isomer

JOE phosphoramidite, 5-isomer

Cat. No.: B11929433
M. Wt: 972.9 g/mol
InChI Key: NTHFRWWLZTWSML-UHFFFAOYSA-N
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Description

JOE phosphoramidite, 5-isomer, is a xanthene dye and a fluorescein derivative. It possesses two chloro and two methoxy substituents. This fluorophore is widely used as a label for oligonucleotides due to its absorption and emission spectra, which are located between the FAM and TAMRA channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JOE phosphoramidite, 5-isomer, involves the introduction of the JOE dye into oligonucleotides using phosphoramidite chemistry. The fluorophore can be introduced into oligonucleotides through standard coupling conditions identical to normal nucleobases. The coupling is typically performed in acetonitrile as a diluent .

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR (1H, 31P), HPLC-MS (95%), and functional testing to ensure the purity and efficacy of the product .

Chemical Reactions Analysis

Types of Reactions

JOE phosphoramidite, 5-isomer, primarily undergoes substitution reactions during its incorporation into oligonucleotides. It tolerates standard ammonium deblock conditions, making it suitable for various oligonucleotide synthesis protocols .

Common Reagents and Conditions

    Diluent: Acetonitrile

    Coupling Conditions: Standard coupling, identical to normal nucleobases

    Cleavage Conditions: Ammonia, 2 hours at room temperature

    Deprotection Conditions: Identical to protected nucleobases

Major Products

The major product formed from these reactions is the JOE-labeled oligonucleotide, which exhibits bright green fluorescence with an excitation maximum at 533 nm and an emission maximum at 554 nm .

Scientific Research Applications

Mechanism of Action

The mechanism of action of JOE phosphoramidite, 5-isomer, involves its incorporation into oligonucleotides, where it acts as a fluorescent label. The JOE dye (2,7-dimethoxy-4,5-dichloro-6-carboxyfluorescein) exhibits bright green fluorescence, which is easily detectable. This property enables the creation of highly sensitive fluorescence-based assays and probes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JOE phosphoramidite, 5-isomer, is unique due to its specific absorption and emission spectra, which are located between those of FAM and TAMRA. This makes it particularly useful for multiplexing applications where multiple fluorescent labels are required .

Biological Activity

JOE phosphoramidite, 5-isomer, is a specialized chemical compound primarily utilized in the synthesis of oligonucleotides. This compound is a derivative of fluorescein, characterized by its unique structure containing two chloro and two methoxy substituents. Its molecular formula is C₄₈H₆₀Cl₂N₃O₁₂P, with a molecular weight of 972.88 g/mol. The compound exhibits significant fluorescence properties, making it an effective label for nucleic acid applications.

Fluorescence Properties

JOE phosphoramidite has specific optical characteristics that make it suitable for various biological assays:

  • Absorption Maximum : 533 nm
  • Emission Maximum : 554 nm
  • Molar Absorptivity (ε) : 75,000 L·mol⁻¹·cm⁻¹
  • Fluorescence Quantum Yield : 0.61

These properties indicate that JOE phosphoramidite is highly efficient as a fluorophore in biochemical assays, particularly in nucleic acid detection methods such as real-time polymerase chain reaction (PCR) and fluorescence in situ hybridization (FISH) .

The biological activity of JOE phosphoramidite largely stems from its role in oligonucleotide synthesis. The coupling process involves the activation of the phosphoramidite group to facilitate the formation of phosphodiester bonds between nucleotides. This is crucial for constructing labeled oligonucleotides that can be utilized in various molecular biology applications. The compound tolerates standard deprotection and cleavage conditions used for nucleobases, allowing for its incorporation into DNA or RNA strands .

Interaction Studies

Research indicates that oligonucleotides labeled with JOE can effectively hybridize with complementary sequences. This ability allows for precise detection and quantification of target nucleic acids. Interactions are typically assessed through fluorescence measurements, providing insights into binding affinities and kinetics .

Comparative Analysis with Other Fluorophores

JOE phosphoramidite is often compared with other fluorescent dyes used in nucleic acid labeling. Below is a table summarizing some notable examples:

Compound NameStructure TypeUnique Features
FAM (6-Carboxyfluorescein)Fluorescein derivativeCommonly used; strong fluorescence; versatile
TAMRA (Tetramethylrhodamine)Rhodamine derivativeRed-shifted emission; high quantum yield
Cy3Cyanine dyeBright fluorescence; excellent photostability
Cy5Cyanine dyeNear-infrared emission; low background noise
This compound Xanthene dyeIntermediate spectral properties; effective for multiplex detection

Properties

Molecular Formula

C48H60Cl2N3O12P

Molecular Weight

972.9 g/mol

IUPAC Name

[4',5'-dichloro-5-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-2',7'-dimethoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C48H60Cl2N3O12P/c1-27(2)53(28(3)4)66(61-23-17-20-51)60-22-16-14-13-15-21-52-42(54)29-18-19-31-30(24-29)43(55)65-48(31)32-25-34(58-11)40(63-44(56)46(5,6)7)36(49)38(32)62-39-33(48)26-35(59-12)41(37(39)50)64-45(57)47(8,9)10/h18-19,24-28H,13-17,21-23H2,1-12H3,(H,52,54)

InChI Key

NTHFRWWLZTWSML-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)OC)OC(=O)C(C)(C)C)Cl)Cl)OC(=O)C(C)(C)C)OC)OC2=O)OCCC#N

Origin of Product

United States

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